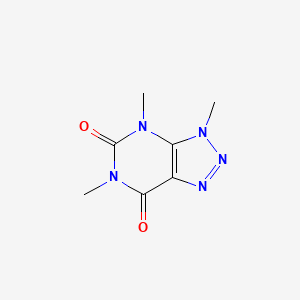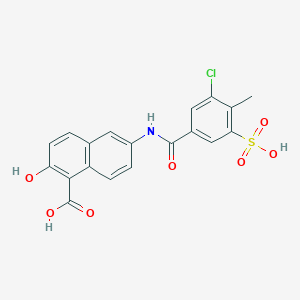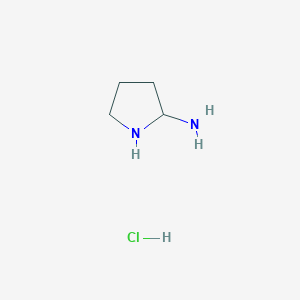
2-Aminopyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-chlorobutan-1-amine with a strong base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2-Aminopyrrolidine Hydrochloride, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is then purified through multistage purification and separation processes.
化学反応の分析
Types of Reactions: 2-Aminopyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2-Aminopyrrolidine Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Aminopyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Pyrrolidine: A parent compound with a similar structure but without the amino group.
2-Aminopyridine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrrolizidine: A compound with two fused pyrrolidine rings, known for its biological activity.
Uniqueness: 2-Aminopyrrolidine Hydrochloride is unique due to its specific structural features, such as the presence of an amino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C4H11ClN2 |
|---|---|
分子量 |
122.60 g/mol |
IUPAC名 |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
InChIキー |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


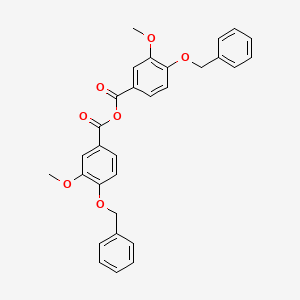
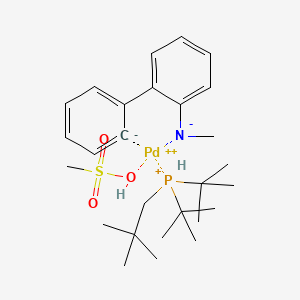

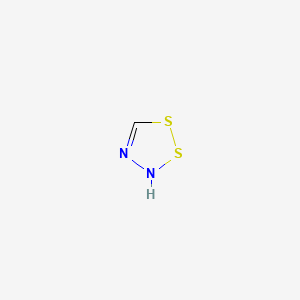
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

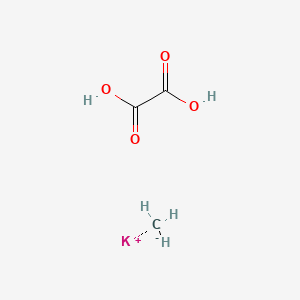
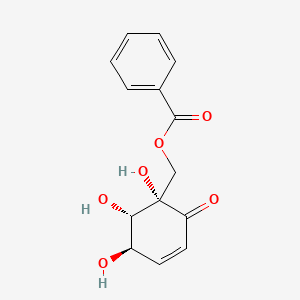
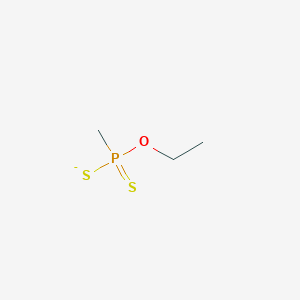
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

